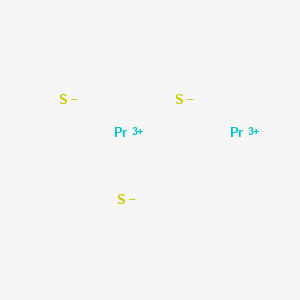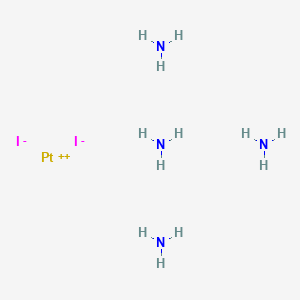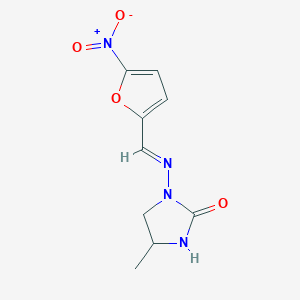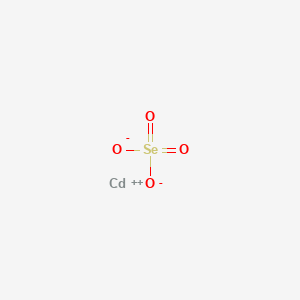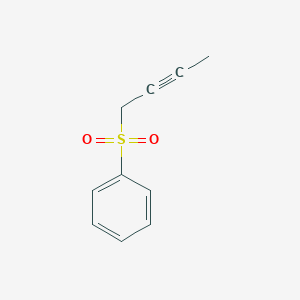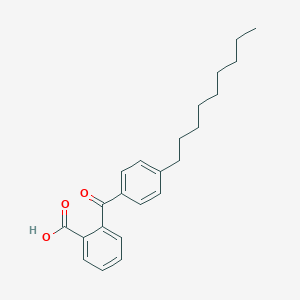![molecular formula C19H20O6 B084303 2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol CAS No. 14991-62-9](/img/structure/B84303.png)
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol, also known as Hesperetin, is a flavanone that is commonly found in citrus fruits. It has been the subject of scientific research due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of hesperetin is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol has been shown to have numerous biochemical and physiological effects on the body. It has been found to reduce inflammation, lower blood pressure, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hesperetin in lab experiments is that it is a naturally occurring compound that can be easily extracted from citrus fruits. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation is that it may not be as potent as synthetic compounds, which may limit its effectiveness in certain experiments.
Orientations Futures
There are numerous future directions for research on hesperetin. One area of interest is its potential as a treatment for cancer, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration methods for various health conditions.
Méthodes De Synthèse
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to create the compound, while extraction from natural sources involves the isolation of the compound from citrus fruits.
Applications De Recherche Scientifique
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as diabetes, heart disease, and cancer. Additionally, hesperetin has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Propriétés
Numéro CAS |
14991-62-9 |
|---|---|
Nom du produit |
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol |
Formule moléculaire |
C19H20O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol |
InChI |
InChI=1S/C19H20O6/c1-21-13-5-4-11-9-19(20)18(25-15(11)7-13)14-8-17(23-3)16(22-2)6-12(14)10-24-19/h4-8,18,20H,9-10H2,1-3H3 |
Clé InChI |
DOTQXVPWLWIDFI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC(=C(C=C4CO3)OC)OC)O)C=C1 |
SMILES canonique |
COC1=CC2=C(CC3(C(O2)C4=CC(=C(C=C4CO3)OC)OC)O)C=C1 |
Synonymes |
5,12a-Dihydro-2,3,10-trimethoxy-[2]benzopyrano[4,3-b][1]benzopyran-6a(7H)-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



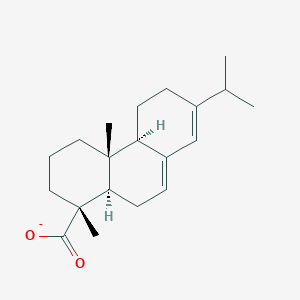
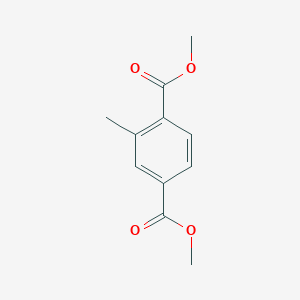
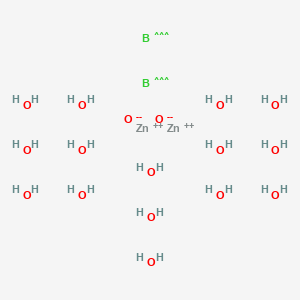
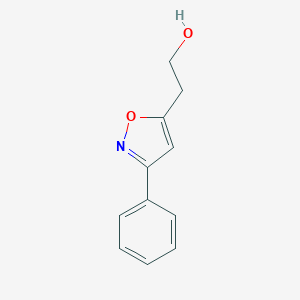
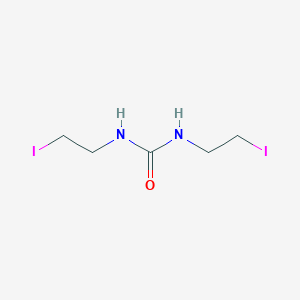
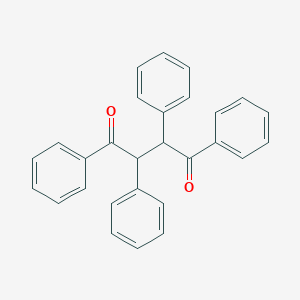
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
